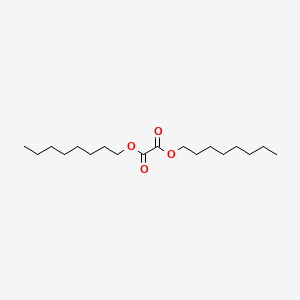
Dioctyl oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl oxalate is an organic compound with the chemical formula C₁₈H₃₄O₄. It is an ester derived from oxalic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl oxalate can be synthesized through the esterification of oxalic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and octanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor, purified, and collected.
Chemical Reactions Analysis
Types of Reactions
Dioctyl oxalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to oxalic acid and octanol.
Reduction: this compound can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and octanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dioctyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of dioctyl oxalate primarily involves its hydrolysis to oxalic acid and octanol. This hydrolysis can occur under acidic or basic conditions and is facilitated by the presence of water. The oxalic acid produced can then participate in various biochemical pathways, while octanol can be metabolized or used as a solvent.
Comparison with Similar Compounds
Similar Compounds
Dimethyl oxalate: An ester of oxalic acid and methanol, used as a reagent in organic synthesis.
Diethyl oxalate: An ester of oxalic acid and ethanol, also used in organic synthesis.
Dibutyl oxalate: An ester of oxalic acid and butanol, used as a plasticizer.
Uniqueness
Dioctyl oxalate is unique among these esters due to its longer alkyl chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and is less volatile compared to dimethyl and diethyl oxalates. This makes it more suitable for applications requiring higher thermal stability and lower volatility.
Properties
CAS No. |
20760-45-6 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
dioctyl oxalate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-21-17(19)18(20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
PEJVLWCOQVHCAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
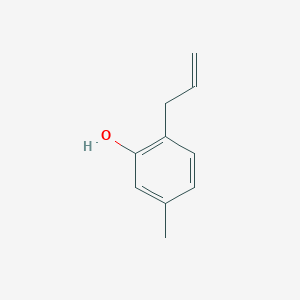


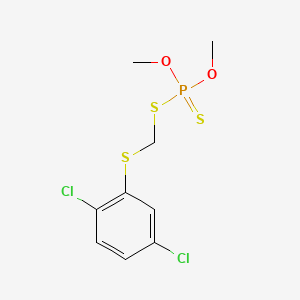
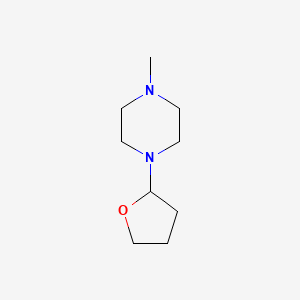
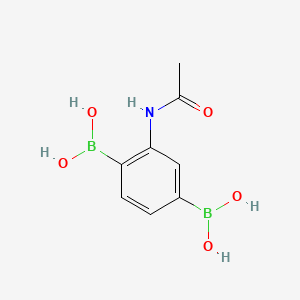
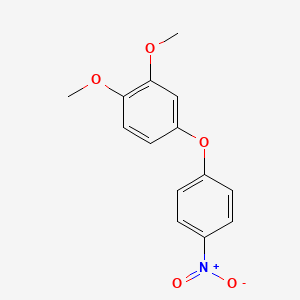



![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
